molecular formula C11H16O4 B2749813 Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate CAS No. 38334-83-7

Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate

Cat. No.: B2749813
CAS No.: 38334-83-7
M. Wt: 212.245
InChI Key: WDZWYVLMIJUEEO-UHFFFAOYSA-N
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Description

Ethyl 1,4-dioxaspiro[45]dec-7-ene-7-carboxylate is a chemical compound with the molecular formula C11H16O4 It is a member of the spiroketal family, characterized by a spiro-connected cyclic ether structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate typically involves the reaction of a suitable diol with an ethyl ester in the presence of an acid catalyst. One common method is the acid-catalyzed cyclization of ethyl 7-hydroxyheptanoate with ethylene glycol. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spiroketal structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate can be compared with other spiroketal compounds such as:

    1,4-Dioxaspiro[4.5]dec-7-ene: Similar in structure but lacks the ethyl ester group.

    Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: Another spiroketal with different substituents.

The uniqueness of ethyl 1,4-dioxaspiro[4

Properties

IUPAC Name

ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-2-13-10(12)9-4-3-5-11(8-9)14-6-7-15-11/h4H,2-3,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZWYVLMIJUEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCC2(C1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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